

HPLC and GC-MS analysis of 3-Formyl-2-hydroxybenzotrile

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Compound of Interest

Compound Name: 3-Formyl-2-hydroxybenzotrile

CAS No.: 858478-91-8

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An Application Note and Comprehensive Protocol for the Analysis of **3-Formyl-2-hydroxybenzotrile** by HPLC and GC-MS

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for 3-Formyl-2-hydroxybenzotrile

3-Formyl-2-hydroxybenzotrile, also known as 2-cyano-6-hydroxybenzaldehyde, is a substituted aromatic compound featuring nitrile, hydroxyl, and formyl functional groups.^[1] Its molecular formula is C₈H₅NO₂ with a molecular weight of approximately 147.13 g/mol.^{[2][3]} This molecular architecture makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.^{[3][4]} The precise arrangement of a hydrogen bond-donating hydroxyl group, a hydrogen bond-accepting nitrile group, and a reactive aldehyde function imparts unique chemical properties that are leveraged in organic synthesis.

The purity and concentration of **3-Formyl-2-hydroxybenzointrile** are critical quality attributes that can significantly impact the yield, purity, and safety profile of downstream products. Therefore, robust and reliable analytical methods are essential for its characterization in research, development, and quality control settings. This document provides detailed, field-proven protocols for the quantitative analysis of **3-Formyl-2-hydroxybenzointrile** using High-Performance Liquid Chromatography (HPLC) with UV detection and confirmatory analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and aligning with international validation standards.

PART 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse technique for the quantification of non-volatile and thermally labile compounds. For **3-Formyl-2-hydroxybenzointrile**, its phenolic nature and aromaticity make it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.^{[5][6]} The hydroxyl and nitrile groups provide sufficient polarity for retention on a non-polar stationary phase, while the conjugated aromatic system offers a strong chromophore for sensitive UV detection.

Principle of RP-HPLC Separation

In this method, the analyte is separated based on its partitioning between a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.^[7] **3-Formyl-2-hydroxybenzointrile**, being a moderately polar molecule, will be retained on the C18 column. By using a gradient elution with an increasing concentration of an organic solvent like acetonitrile in an acidified aqueous mobile phase, we can effectively elute the analyte from the column, separating it from potential impurities and achieving a sharp, symmetrical peak. The acidic modifier (e.g., phosphoric or acetic acid) in the mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl group, which prevents peak tailing and ensures reproducible retention times.^[5]

Experimental Protocol: HPLC Method

1. Instrumentation and Materials

- HPLC System: An Alliance HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis Diode Array Detector (DAD).[5]
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended for robust separation.[5]
- Reagents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC or Milli-Q grade)
 - Phosphoric Acid (ACS grade)
- Reference Standard: **3-Formyl-2-hydroxybenzoxazole**, purity \geq 98%.

2. Preparation of Solutions

- Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare, add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
- Mobile Phase B: Acetonitrile.
- Diluent: Acetonitrile/Water (50:50, v/v).
- Standard Stock Solution (1000 μ g/mL): Accurately weigh approximately 10 mg of the **3-Formyl-2-hydroxybenzoxazole** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. This compound is soluble in organic solvents.[3]
- Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 μ g/mL). This is essential for establishing linearity as per ICH guidelines.[8]

3. Sample Preparation

- Accurately weigh a sufficient amount of the test sample to achieve a final concentration within the calibrated range (e.g., 10 µg/mL).
- Dissolve the sample in the diluent, using sonication if necessary to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[9]

4. Chromatographic Conditions

Parameter	Condition	Rationale
Column	C18, 250 mm x 4.6 mm, 5 μ m	Standard for separation of moderately polar aromatic compounds, providing good resolution and peak shape.[5]
Mobile Phase	A: 0.1% Phosphoric Acid in Water B: Acetonitrile	Acidified mobile phase suppresses silanol and analyte ionization, improving peak symmetry. Acetonitrile is a common organic modifier.[10]
Gradient Program	0-20 min: 30-70% B 20-25 min: 70-30% B 25-30 min: 30% B (re-equilibration)	A gradient ensures efficient elution of the main analyte while also separating it from earlier or later eluting impurities.[7]
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[10]
Injection Volume	10 μ L	A typical injection volume that minimizes band broadening while providing sufficient analyte for detection.
Column Temperature	30 $^{\circ}$ C	Maintaining a constant temperature ensures reproducible retention times and can improve peak shape.
Detection	UV at 254 nm	The aromatic ring and carbonyl group provide strong UV absorbance. A DAD can be used to confirm peak purity.

Method Validation and System Suitability

To ensure the trustworthiness of the results, the method must be validated according to ICH Q2(R1) guidelines.[\[8\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

System Suitability: Before sample analysis, inject the working standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

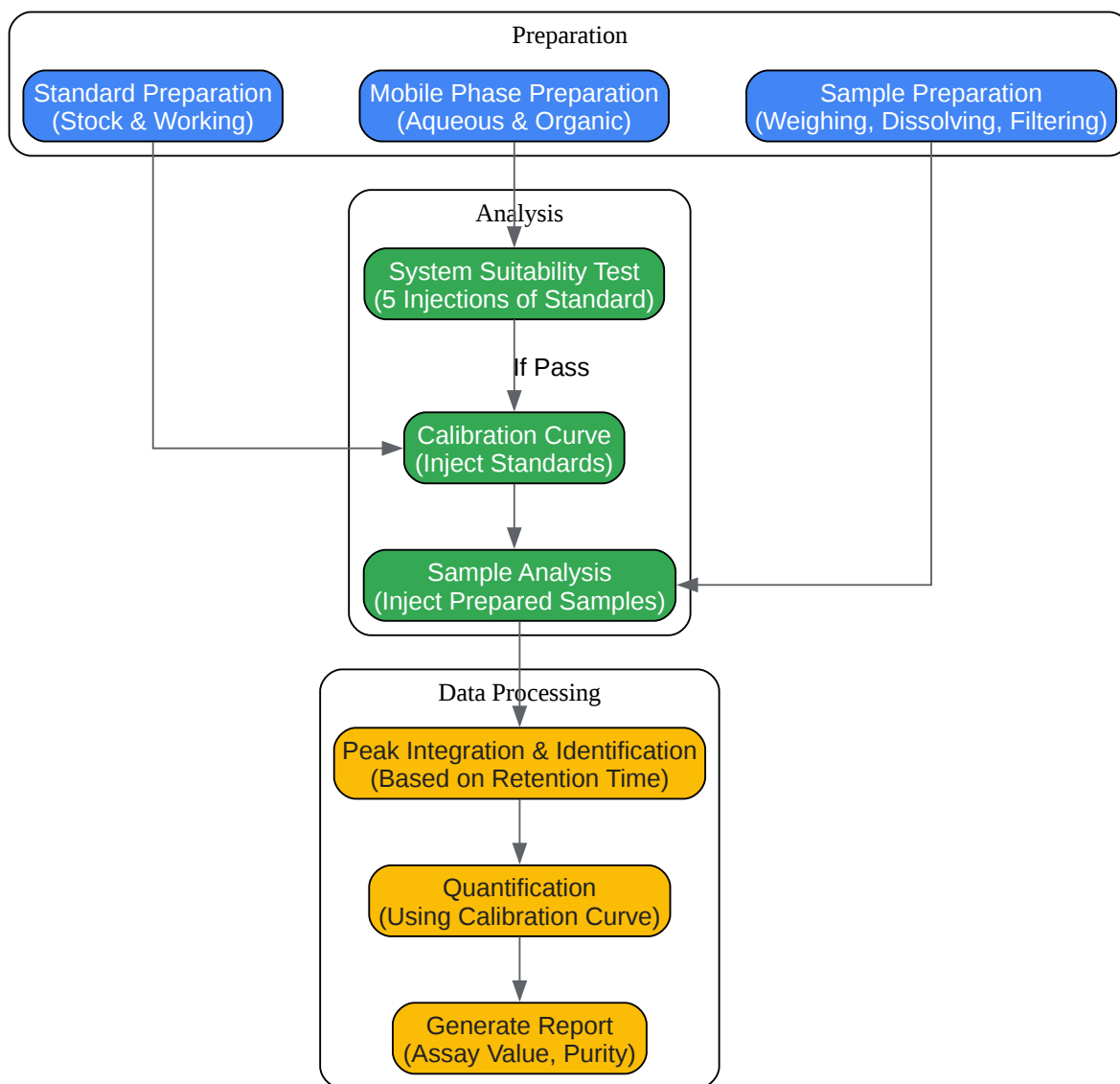
- Relative Standard Deviation (RSD) of peak area: $\leq 2.0\%$
- Tailing Factor (T): ≤ 1.5
- Theoretical Plates (N): ≥ 2000

Validation Parameters:

- **Specificity:** Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products). This can be shown by analyzing stressed samples (acid, base, oxidative, thermal degradation).[\[12\]](#)
- **Linearity:** Analyze the five prepared standard solutions. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r^2), which should be ≥ 0.999 .
- **Accuracy:** Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[\[8\]](#)
- **Precision:**
 - **Repeatability (Intra-assay):** Analyze six replicate samples at 100% of the test concentration. The RSD should be $\leq 2.0\%$.[\[14\]](#)
 - **Intermediate Precision:** Repeat the analysis on a different day with a different analyst or instrument.
- **Range:** The range is established by confirming that the method provides acceptable linearity, accuracy, and precision for concentrations from the LOQ to 120% of the assay

concentration.[14]

HPLC Analysis Workflow



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Caption: Workflow for the HPLC analysis of **3-Formyl-2-hydroxybenzointrile**.

PART 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and definitive identification of volatile and semi-volatile compounds.[15][16] For **3-Formyl-2-hydroxybenzointrile**, GC-MS serves as an excellent confirmatory method to HPLC, providing structural information through its characteristic mass spectrum. The compound's volatility must be considered; while it may be amenable to direct GC analysis, the presence of the polar hydroxyl group can sometimes lead to peak tailing. Derivatization (e.g., silylation) is an option to improve volatility and chromatography, but a direct injection method is presented here as a primary approach.

Principle of GC-MS Analysis

A liquid sample is injected into a heated inlet, where it is vaporized and introduced onto a capillary column by an inert carrier gas (Helium). The column, typically coated with a non-polar stationary phase, separates compounds based on their boiling points and interaction with the phase. As components elute from the column, they enter the mass spectrometer's ion source, where they are fragmented by electron impact (EI). The resulting charged fragments are separated by a mass analyzer (quadrupole) based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint for identification.[17][18]

Experimental Protocol: GC-MS Method

1. Instrumentation and Materials

- GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- Column: A low-bleed, non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness) is suitable for general-purpose analysis of semi-volatile aromatic compounds.
- Reagents:

- Dichloromethane or Ethyl Acetate (GC grade)
- Helium (carrier gas, 99.999% purity)
- Reference Standard: **3-Formyl-2-hydroxybenzotrile**, purity $\geq 98\%$.

2. Sample and Standard Preparation

- Solvent Selection: Use a volatile organic solvent like dichloromethane or ethyl acetate. Avoid non-volatile solvents.[9]
- Standard Stock Solution (1000 $\mu\text{g}/\text{mL}$): Accurately weigh ~ 10 mg of the reference standard into a 10 mL volumetric flask and dilute to volume with the chosen GC-grade solvent.
- Working Standard (10 $\mu\text{g}/\text{mL}$): Dilute the stock solution to a concentration suitable for GC-MS analysis, aiming for an on-column amount of approximately 10 ng with a 1 μL injection.[9]
- Sample Preparation: Prepare the sample in the same solvent at a similar concentration to the working standard. Ensure the final solution is free of particles.[9]

3. GC-MS Operating Conditions

Parameter	Condition	Rationale
Injector Port Temp	250 °C	Ensures rapid and complete vaporization of the analyte without causing thermal degradation.
Injection Mode	Splitless (1 µL)	Maximizes the transfer of analyte to the column, which is ideal for trace analysis and qualitative confirmation.
Carrier Gas	Helium at a constant flow of 1.0 mL/min	Inert carrier gas standard for GC-MS, providing good chromatographic efficiency.
Oven Program	Initial: 100 °C (hold 2 min) Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C	The temperature program separates the analyte from solvent and any impurities based on boiling point, ensuring good peak shape and resolution. [17]
MS Transfer Line	280 °C	Prevents condensation of the analyte as it transfers from the GC column to the MS source.
Ion Source Temp	230 °C	Standard temperature for an EI source, promoting fragmentation without excessive degradation. [17]
Ionization Energy	70 eV	Standard energy for EI, which produces reproducible fragmentation patterns that are comparable to library spectra.
Mass Scan Range	40 - 300 amu	Covers the molecular ion (m/z 147) and all expected significant fragments, while

excluding low-mass noise from the solvent and air.

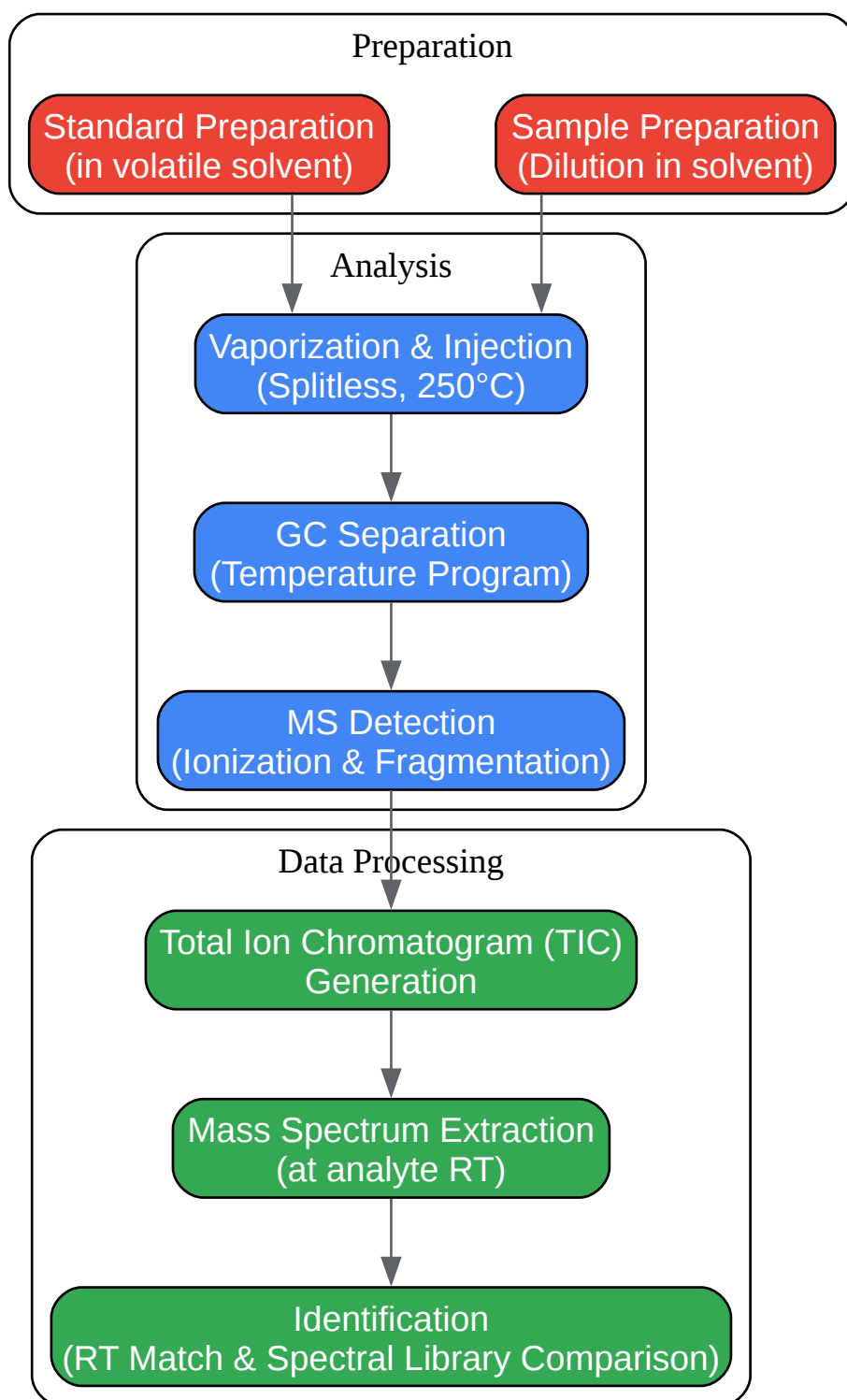
Data Analysis and Fragmentation Pattern

Identification is confirmed by matching the retention time of the analyte peak in the sample with that of the reference standard and comparing the acquired mass spectrum with the standard's spectrum or a library entry.

Expected Fragmentation: The fragmentation of **3-Formyl-2-hydroxybenzotrile** under EI conditions will be governed by its functional groups.[19]

- Molecular Ion ($M^{+\bullet}$): A peak at m/z 147 should be observable. Aromatic rings tend to produce relatively stable molecular ions.[20]
- Loss of Hydrogen ($M-1$): A peak at m/z 146 is expected from the loss of the aldehydic hydrogen, forming a stable acylium ion. This is a characteristic fragmentation for aldehydes. [18]
- Loss of Carbon Monoxide ($M-28$): A subsequent loss of CO from the $M-1$ fragment is common for aromatic aldehydes, leading to a peak at m/z 118.
- Loss of Formyl Group ($M-29$): Direct loss of the -CHO group can lead to a peak at m/z 118.
- Other Fragments: Fragments corresponding to the benzonitrile core and loss of the cyano group may also be observed.

GC-MS Analysis Workflow



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Caption: Workflow for the GC-MS analysis of **3-Formyl-2-hydroxybenzointrile**.

Summary of Method Validation Data (Illustrative)

The following tables represent typical data obtained during the validation of the HPLC method described.

Table 1: Linearity and Range

Concentration (µg/mL)	Mean Peak Area (n=3)
1.0	25,150
5.0	125,800
10.0	252,100
25.0	630,500
50.0	1,259,000

| Correlation (r^2) | 0.9998 |

Table 2: Accuracy and Precision

Spiked Level	Mean Recovery (%) (n=3)	RSD (%) (n=3)
80%	99.5	0.8
100%	100.2	0.6
120%	101.1	0.9

| Repeatability (n=6, 100% level) | RSD = 0.7% | - |

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